Product packaging for 2-amino-N-(2-hydroxyethyl)acetamide(Cat. No.:CAS No. 75007-28-2)

2-amino-N-(2-hydroxyethyl)acetamide

Cat. No.: B1283228
CAS No.: 75007-28-2
M. Wt: 118.13 g/mol
InChI Key: XGBMKOJOGRVLNT-UHFFFAOYSA-N
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Description

2-amino-N-(2-hydroxyethyl)acetamide (CAS 75007-28-2) is an organic compound with the molecular formula C4H10N2O2 and a molecular weight of 118.14 g/mol . This chemical features both acetamide and ethanolamine functional groups, making it a valuable building block in organic and pharmaceutical chemistry. Its structure, characterized by a 2-aminoacetamide chain linked to a 2-hydroxyethyl group, contributes to its properties as a polar compound capable of hydrogen bonding. This compound is supplied as a powder and should be stored at room temperature . In research applications, this compound serves as a key synthetic intermediate. Its structure is closely related to the core moiety found in active pharmaceutical ingredients. A prominent application is its role in the synthesis of midodrine, an alpha-1 adrenergic receptor agonist prodrug used as an antihypotensive agent . The compound's two functional groups (primary amine and hydroxyl) allow for further selective chemical modifications, enabling researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies or to develop novel chemical entities. It is also utilized in the preparation of other acetamide derivatives for various life science and chemical processing applications . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use. Handle with appropriate precautions. The supplied safety data indicates a Danger signal word with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Researchers should consult the safety data sheet for comprehensive handling and personal protective equipment requirements.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10N2O2 B1283228 2-amino-N-(2-hydroxyethyl)acetamide CAS No. 75007-28-2

Properties

IUPAC Name

2-amino-N-(2-hydroxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c5-3-4(8)6-1-2-7/h7H,1-3,5H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBMKOJOGRVLNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40554779
Record name N-(2-Hydroxyethyl)glycinamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75007-28-2
Record name N-(2-Hydroxyethyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-(2-hydroxyethyl)acetamide
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Synthetic Methodologies and Strategies for 2 Amino N 2 Hydroxyethyl Acetamide and Analogues

Direct Synthesis Approaches

Direct synthesis focuses on the key bond formations: the creation of the acetamide (B32628) linkage. This can be achieved through several reliable organic reactions.

The formation of an amide bond is a cornerstone of organic synthesis. Direct amidation, typically involving the reaction of a carboxylic acid or its derivative with an amine, is a common strategy. In the context of 2-amino-N-(2-hydroxyethyl)acetamide, this would ideally involve the reaction between glycine (B1666218) (2-aminoacetic acid) and ethanolamine (B43304).

Transition metal-catalyzed oxidative amidation presents a highly atom-economical method, directly coupling primary alcohols with amines to yield amides and hydrogen gas as the sole byproduct. rsc.org Ruthenium and rhodium-based homogeneous catalysts have been developed for this transformation, showing excellent activity for sterically unhindered substrates. rsc.org Another approach is the hydrative amination of activated alkynes, which provides a pathway to α-amino acid derivatives under mild, metal-free conditions using sulfinamides as the nitrogen source. nih.govnih.gov

For more complex analogues, coupling reagents are often employed to facilitate the amide bond formation. For instance, the synthesis of phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate, an intermediate, is achieved by activating N-tert-butoxycarbonylglycine with N,N'-carbonyldiimidazole before reacting it with trifluoroethylamine. google.com This method highlights the importance of activating the carboxylic acid group to ensure an efficient reaction. google.com

Table 1: Examples of Amidation Reactions

Reactants Product Catalyst/Reagent Key Feature
Primary Alcohol + Primary Amine Amide + H₂ Ru or Rh complexes Atom-economical oxidative coupling rsc.org
Activated Alkyne + Sulfinamide α-Amino Acid Derivative Triflic Acid Metal-free hydrative amination nih.govnih.gov
N-protected Glycine + Amine N-protected Amide N,N'-Carbonyldiimidazole Carboxylic acid activation google.com

Acylation of an amine precursor is a fundamental and widely used method for synthesizing amides. This strategy involves treating an amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640). To synthesize the target molecule, this would involve the acylation of 2-aminoethanol (ethanolamine).

A general and effective method is the reaction of various primary or secondary amines with chloroacetyl chloride. ijpsr.inforesearchgate.net This reaction is often carried out in the presence of a base, like triethylamine (B128534), in a suitable solvent such as dichloromethane. researchgate.net This approach has been successfully used to prepare a wide range of N-substituted 2-chloroacetamides, which are versatile intermediates for further transformations. researchgate.netresearchgate.net

The synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide illustrates a two-step acylation process where 2-(thiophen-2-yl)acetic acid is first activated by converting it to its acyl chloride with thionyl chloride. nih.gov This activated intermediate is then reacted with 2-aminothiophene-3-carbonitrile (B183302) to form the final amide product. nih.gov This activation step is crucial for achieving high yields. Similarly, various acylation methodologies can be tested with different acylating agents to optimize the yield of the desired tertiary amide. researchgate.net

For more complex analogues of this compound, multi-step synthetic sequences are often necessary. These routes may involve the use of protecting groups and a series of reactions to build the molecule step-by-step.

A patented process for an analogue, (±) 2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride, provides a clear example of a multi-step sequence. google.comgoogle.com The synthesis begins with 1-(2,5-dimethoxyphenyl)-2-bromoethanone, which is reacted with hexamine. The resulting aminoethanone is then acylated using a haloacetyl chloride. This is followed by a selective reduction of a ketone group and subsequent conversion to the hydrochloride salt. google.comgoogle.com An alternative pathway involves nucleophilic azidation with sodium azide, followed by reductions. google.com

Another common multi-step strategy involves protecting the amine functionality of an amino acid before amide bond formation. For example, a benzyl (B1604629) carbamate (B1207046) protecting group can be used for a glycine derivative. google.com After the coupling reaction to form the amide, the protecting group is removed via hydrogenolysis to yield the final primary amine. google.com Such protecting group strategies are essential in peptide synthesis to prevent unwanted side reactions. google.com

Table 2: Multi-step Synthesis Example for a Midodrine Analogue

Step Description Reactants
1 Amination 1-(2,5-dimethoxyphenyl)-2-bromoethanone, hexamine google.comgoogle.com
2 Acylation Aminoethanone intermediate, haloacetylchloride google.comgoogle.com
3 Reduction Acylated intermediate, sodium borohydride, stannous chloride google.comgoogle.com

Precursor-Based Synthetic Routes

These routes are defined by the strategic choice of starting materials that already contain significant portions of the final molecular structure.

Aminoalcohols, such as ethanolamine, are crucial precursors as they provide the N-(2-hydroxyethyl) moiety of the target molecule. Several synthetic methods capitalize on the dual functionality of these compounds.

The direct reaction of aminoalcohols with carboxylic acids or their derivatives is a common method for producing N-(2-hydroxyethyl)amides. nih.gov For example, a series of N-(2-hydroxyethyl)amide derivatives with varying fatty acid chain lengths have been synthesized for biological evaluation. nih.gov The lactamization of amino alcohols, an intramolecular amidation, can be catalyzed by rhodium complexes to form five-, six-, and seven-membered rings.

Furthermore, N-(2-hydroxyethyl)aminoethylamine can be reacted directly with vegetable oils, such as palm oil, at elevated temperatures to produce fatty acid N-(2-hydroxyethyl)aminoethylamides through aminolysis. researchgate.net A Japanese patent describes a method for producing 2-amino-N-(β-hydroxyphenethyl) acetamide derivatives by reacting a 1-phenyl-2-aminoethanol derivative with a haloacetyl halide via a Schotten-Baumann reaction. google.com

The reactivity of the carbon-halogen bond in α-haloacetyl compounds makes them excellent electrophiles for forming the N-CH₂-C=O linkage found in this compound. This is typically achieved through the alkylation of an amine.

The reaction of an amine with an N-substituted 2-chloroacetamide (B119443) derivative is a well-established method for creating new C-N bonds. researchgate.netresearchgate.net For example, secondary heterocyclic amines can be amidoalkylated with N-[5-(alkylsulfanyl)-1,3,4-thiadiazol-2-yl]-2'-chloroacetamide. researchgate.net The synthesis of various N-aryl 2-chloroacetamides is readily accomplished through the chloroacetylation of the corresponding arylamine, and these products are reactive towards a variety of nucleophiles. researchgate.net

Chloroacetamide itself is a sulfhydryl-reactive alkylating reagent but can also react with amines under specific pH conditions. thermofisher.com While less reactive than iodoacetamide, its stability can lead to more specific modification with fewer side reactions. thermofisher.com However, its use can sometimes lead to undesirable side reactions like methionine oxidation. nih.gov A common laboratory preparation involves treating various aliphatic and aromatic amines with chloroacetyl chloride to yield the corresponding 2-chloro-N-alkyl/aryl acetamide derivatives. ijpsr.info

Table 3: Compound Names Mentioned

Compound Name Other Names/Synonyms
This compound N-(2-Hydroxyethyl)glycinamide nih.gov
Ethanolamine 2-Aminoethanol
Glycine 2-Aminoacetic acid
Chloroacetyl chloride
2-Chloroacetamide CAA thermofisher.com
N-(2-hydroxyethyl)amide
(±) 2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride Midodrine analogue google.comgoogle.com
1-(2,5-dimethoxyphenyl)-2-bromoethanone
Hexamine Hexamethylenetetramine
Sodium azide
N,N'-Carbonyldiimidazole
Trifluoroethylamine
Thionyl chloride
N-(2-Hydroxyethyl)acetamide Acetylethanolamine nih.govnist.gov
N-(2-hydroxyethyl)aminoethylamine
N-[5-(alkylsulfanyl)-1,3,4-thiadiazol-2-yl]-2'-chloroacetamide
2-aminothiophene-3-carbonitrile

Incorporating Cyano and Nitro Groups into the Scaffold

The introduction of cyano and nitro groups into the this compound scaffold or its analogues is a key strategy for modifying the molecule's electronic properties and potential biological activity. These functional groups are typically introduced either by using pre-functionalized starting materials or through direct chemical modification of the scaffold.

Cyano Group Incorporation:

The synthesis of cyano-containing analogues often utilizes 2-cyanoacetamide (B1669375) or its derivatives as fundamental building blocks. These synthons are highly valued in heterocyclic chemistry for their ability to participate in a wide range of cyclization and condensation reactions. ekb.egresearchgate.net The reactivity of the active methylene (B1212753) group and the dual electrophilic sites of the carbonyl and cyano groups make 2-cyanoacetamide derivatives versatile precursors for a variety of heterocyclic systems. ekb.eg

A common strategy involves the reaction of ethanolamine with ethyl cyanoacetate. A solvent-free reaction between these two components at room temperature for two hours can afford 2-cyano-N-(2-hydroxyethyl)acetamide. researchgate.net Another approach involves the reaction of 2-cyanoacetamide with a nitrite (B80452) salt and acetic acid to form 2-cyano-2-hydroxyiminoacetamide, which can then be further modified. google.com

The following table summarizes a synthetic approach starting with a cyano-functionalized material.

Table 1: Synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

Step Reactants Reagents/Solvents Conditions Outcome Reference
1 2-(thiophen-2-yl)acetic acid Thionyl chloride - 2-(thiophen-2-yl)acetyl chloride (activated intermediate) nih.gov

Nitro Group Incorporation:

Nitro groups can be introduced into aromatic analogues of the target compound through electrophilic aromatic substitution reactions, such as nitration. For instance, N-(2-hydroxyphenyl)acetamide, an analogue, can be nitrated to produce various nitro-substituted derivatives. The position of the nitro group can be controlled by the reaction conditions.

A study on the synthesis of bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides demonstrated methods for producing N-(2-hydroxy-3-nitrophenyl)acetamide and N-(2-hydroxy-6-nitrophenyl)acetamide. mdpi.com For example, N-(2-hydroxy-3-nitrophenyl)acetamide can be synthesized by treating a suspension of 2-acetamidophenol (B195528) in an aqueous acetic acid mixture with nitric acid at 0 °C. mdpi.com Similarly, reacting 2-amino-3-nitrophenol (B1277897) with acetic anhydride in the presence of triethylamine yields N-(2-hydroxy-6-nitrophenyl)acetamide. mdpi.com

Another relevant synthesis is that of 2-amino-N-(4-nitrophenyl) acetamide, which is achieved by the reaction of glycine ethyl ester and 4-nitroaniline (B120555) in ethanol (B145695) under reflux. granthaalayahpublication.org

Table 2: Synthesis of Nitrated Acetamide Analogues

Target Compound Starting Materials Reagents/Solvents Key Conditions Reference
N-(2-hydroxy-3-nitrophenyl)acetamide 2-Acetamidophenol 65% HNO₃, H₂O/AcOH mixture 0 °C, 15 minutes mdpi.com
N-(2-hydroxy-6-nitrophenyl)acetamide 2-amino-3-nitrophenol, Acetic anhydride (Ac₂O) Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂) Ambient temperature, 24 hours mdpi.com

Optimization of Reaction Conditions and Mechanistic Considerations in Synthesis

Optimizing reaction conditions is crucial for maximizing yield, minimizing by-products, and ensuring the cost-effectiveness of synthesizing this compound and its analogues. Mechanistic understanding plays a vital role in this optimization process.

Key Optimization Parameters:

Solvent System: The choice of solvent can significantly impact reaction outcomes. An improved process for a related compound, (±) 2-Amino-N-[2,(S,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride, utilized a novel solvent system of Tetrahydrofuran and water for the initial reaction and an acetone-water system for a subsequent acylation step. google.com

Temperature and Pressure: Reactions for synthesizing acetamide derivatives are typically conducted over a range of temperatures. For instance, the synthesis of an N-protected intermediate of 2-amino-N-(2,2,2-trifluoroethyl)acetamide is typically performed at temperatures between 15 °C and 40 °C. google.com Hydrogenolysis steps for deprotection are often run at atmospheric pressure. google.com

Reagents and Catalysts: The selection of coupling reagents and catalysts is critical. For amide bond formation, N,N'-carbonyldiimidazole is an efficient coupling reagent as it also provides a base to neutralize the amine salt. google.com In other cases, adding a base like triethylamine is necessary. The use of potassium iodide has also been noted to facilitate certain reactions. google.com

Stoichiometry and Order of Addition: The molar ratio of reactants is a key factor. A slight excess of the acylating agent is often preferred to ensure the complete reaction of the amine. google.com The order of addition is also important; for example, activating a carboxylic acid with a coupling reagent before adding the amine is a common and effective strategy. google.com

Reaction Time: Reaction times can vary significantly, from minutes to several hours, depending on the specific transformation. Monitoring reaction progress using techniques like TLC, GC, or HPLC is essential to determine the optimal duration. google.com For example, the synthesis of various 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl)acetamides involved refluxing for 8 hours.

Mechanistic Considerations:

Understanding the reaction mechanism helps in avoiding side reactions and improving yields. For example, in the synthesis of 2-cyano-2-hydroxyiminoacetamide salts, using less than a stoichiometric amount of acid was found to prevent low yields and the cyclization of the product, which can occur with l-cyanoacetyl-3-alkylurea. google.com

The formation of the amide bond typically proceeds through the activation of a carboxylic acid group to form a more reactive intermediate, such as an acyl chloride nih.gov or an acyl imidazole (B134444) google.com, which is then susceptible to nucleophilic attack by the amine. The efficiency of this process is highly dependent on the chosen activation method and the reaction conditions. For example, using acyl chlorides is a widely applied method that can simplify product purification. nih.gov

Table 3: Optimized Conditions for Amide Synthesis

Reaction Step Parameter Optimized Condition Rationale/Benefit Reference
Acylation Solvent Acetone-water Improved yield and cost-effectiveness google.com
Amide Coupling Reagent N,N'-carbonyldiimidazole Provides one equivalent of base, efficient coupling google.com
Nitrosation Stoichiometry Less than stoichiometric amount of acid Avoids low yield and product cyclization google.com
Amide Formation Intermediate Acyl chloride Widely used, can facilitate product separation nih.gov

Chemical Reactivity and Transformation Pathways of 2 Amino N 2 Hydroxyethyl Acetamide

Hydrolytic Stability and Degradation Mechanisms

The stability of 2-amino-N-(2-hydroxyethyl)acetamide in aqueous environments is a critical aspect of its chemical profile, with hydrolysis of the amide bond being a primary degradation pathway. The rate and mechanism of this hydrolysis are significantly influenced by pH and temperature.

The amide bond in this compound is susceptible to both acid- and base-catalyzed hydrolysis, although amides are generally more resistant to hydrolysis than esters.

Acid-Catalyzed Hydrolysis:

Basic Hydrolysis:

In basic solutions, the amide undergoes hydrolysis via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the amide anion, which is a poorer leaving group than in the acidic mechanism. The reaction is typically driven to completion by the deprotonation of the resulting carboxylic acid. epa.gov The products of basic hydrolysis are the carboxylate salt of glycine (B1666218) and ethanolamine (B43304).

The hydrolysis of amides is generally a slow process. For instance, the half-life for the hydrolysis of acetamide (B32628) at pH 7 and 25°C is estimated to be on the order of years. epa.gov The presence of the N-(2-hydroxyethyl) group is expected to influence the rate of hydrolysis compared to unsubstituted acetamide due to steric and electronic effects.

Table 1: General Conditions and Products of Amide Hydrolysis

Hydrolysis Type Reagents General Conditions Products
Acid-Catalyzed Aqueous acid (e.g., HCl, H₂SO₄) Heat Carboxylic acid, Protonated amine
Base-Catalyzed Aqueous base (e.g., NaOH, KOH) Heat Carboxylate salt, Amine

In addition to hydrolysis, this compound can undergo degradation through thermal and oxidative pathways, particularly at elevated temperatures and in the presence of oxygen.

Thermal Degradation:

Studies on related amino alcohols and amides used in applications like CO2 capture have shown that thermal degradation can be significant. For example, aqueous solutions of amines can degrade at temperatures around 135°C. nih.gov The degradation of this compound under thermal stress could potentially lead to a variety of products through complex reaction pathways, including intramolecular cyclization, dehydration, and fragmentation. For instance, thermal degradation of poly(2-hydroxyethyl methacrylate), which also contains a hydroxyethyl (B10761427) group, leads to depolymerization and side products from ester decomposition. researchgate.net

Oxidative Degradation:

The presence of oxygen can accelerate the degradation of this compound. The primary amine and the carbon atoms adjacent to the nitrogen and oxygen atoms are potential sites for oxidative attack. Oxidative degradation of related amino acids like glycine can proceed via various pathways, leading to products such as aldehydes and ammonia. youtube.com The oxidative degradation of the dipeptide glycyl-glycine has also been studied, indicating the susceptibility of the peptide backbone to oxidation. nih.gov In the context of CO2 capture solvents, oxidative degradation is a known issue, often catalyzed by the presence of metal ions. nih.gov

Table 2: Potential Degradation Pathways

Degradation Type Key Factors Potential Reaction Types
Thermal High temperature Cyclization, Dehydration, Fragmentation
Oxidative Oxygen, Metal ions Oxidation of amine, Oxidation of alpha-carbons

Nucleophilic and Electrophilic Reactivity

The presence of multiple reactive centers in this compound allows it to participate in a variety of nucleophilic and electrophilic reactions.

Amine Center: The primary amine group is a strong nucleophile and can readily undergo substitution reactions with various electrophiles. For example, it can be acylated by reaction with acid chlorides or anhydrides to form a more substituted amide.

Amide Center: The amide nitrogen itself is generally a poor nucleophile due to the delocalization of its lone pair of electrons into the carbonyl group. However, the amide bond can be cleaved through nucleophilic acyl substitution, as seen in hydrolysis.

Research on N-aryl 2-chloroacetamides has shown that the chlorine atom can be easily replaced by various nucleophiles, highlighting the reactivity of the position alpha to the amide carbonyl. researchgate.net

The bifunctional nature of this compound, possessing both an amine and a hydroxyl group, makes it a potential monomer for condensation polymerization.

Polyamide Formation: The primary amine can react with a dicarboxylic acid or its derivative to form a polyamide.

Polyesteramide Formation: The hydroxyl group can react with a carboxylic acid to form an ester linkage, while the amine group can react to form an amide linkage, potentially leading to the formation of polyesteramides.

The reaction of N-(2-hydroxyethyl)aminoethylamine with palm oil, for instance, leads to the formation of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide, demonstrating the reactivity of the amine and hydroxyl groups in amidation and esterification. researchgate.net

The primary electrophilic center in this compound is the carbonyl carbon of the amide group. While the resonance stabilization of the amide bond reduces its electrophilicity compared to other carbonyl compounds like ketones or esters, it can still be attacked by strong nucleophiles.

The reactivity of the carbonyl group can be enhanced by protonation under acidic conditions, as discussed in the context of hydrolysis. Additionally, the carbon atom alpha to the primary amine group can also exhibit electrophilic character under certain reaction conditions, for example, after conversion of the amine to a better leaving group.

Intramolecular Rearrangements and Cyclization Pathways

The proximate arrangement of the primary amine and the amide functionality in this compound creates the potential for intramolecular reactions, primarily cyclization. The most probable cyclization pathway involves the nucleophilic attack of the primary amino group on the electrophilic carbonyl carbon of the amide. This intramolecular aminolysis would lead to the formation of a six-membered heterocyclic ring, specifically a piperazin-2-one (B30754) derivative.

The feasibility and rate of such cyclizations are known to be highly dependent on the reaction conditions, particularly pH. acs.org Studies on the intramolecular aminolysis of other amides have shown that the reaction can be catalyzed by both general acids and general bases. acs.orgacs.org

Acid Catalysis: In an acidic medium, the carbonyl oxygen of the amide can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the primary amine. However, under strongly acidic conditions, the primary amine itself will be protonated to form an ammonium (B1175870) ion, which is not nucleophilic, thereby inhibiting the cyclization. acs.org

Base Catalysis: In the presence of a base, the primary amine's nucleophilicity is enhanced. The reaction can proceed through a direct attack of the amine on the amide carbonyl.

Neutral Conditions: At or near neutral pH, the rate of cyclization is often slower, as both the activation of the amide and the nucleophilicity of the amine are not optimized. acs.org

Another potential, though less likely, intramolecular reaction could involve the hydroxyl group. The hydroxyl group could, in principle, act as a nucleophile and attack the amide carbonyl. However, the amino group is a significantly stronger nucleophile than the hydroxyl group, making the formation of the piperazinone ring the more favored pathway. Dehydrative cyclization, which has been observed for other N-(2-hydroxyethyl)amides to form 2-oxazolines, is also a theoretical possibility, though this typically requires specific catalytic conditions. acs.orgresearchgate.net

The table below summarizes the potential intramolecular cyclization products of this compound based on analogous reactions.

ReactantProductReaction TypeConditions
This compound4-(2-hydroxyethyl)piperazin-2-oneIntramolecular AminolysisAcid or Base Catalysis
This compound2-(aminomethyl)-2-oxazolineIntramolecular Dehydrative CyclizationSpecific dehydrating catalysts

Kinetic Studies of Key Chemical Transformations

Detailed kinetic studies specifically on the chemical transformations of this compound are not extensively documented in the available literature. However, the kinetics of related reactions, such as the hydrolysis and intramolecular aminolysis of other amides, provide valuable insights into the factors that would likely govern the reaction rates of this compound.

The rate of the key intramolecular cyclization to form the piperazinone ring would be expected to follow pseudo-first-order kinetics under conditions where the concentration of one reactant (in this case, the single molecule) is the limiting factor. The rate constant would be influenced by several factors:

pH: As discussed, the rate of intramolecular aminolysis is highly pH-dependent. A bell-shaped pH-rate profile is often observed for such reactions, with the maximum rate occurring at a pH where there is a sufficient concentration of the free amine nucleophile and some degree of acid catalysis to activate the amide carbonyl. acs.org

Temperature: As with most chemical reactions, an increase in temperature would be expected to increase the rate of cyclization, following the Arrhenius equation.

Solvent: The polarity and protic nature of the solvent can influence the stability of the transition state and thus the reaction rate.

Buffer Catalysis: The rate of intramolecular aminolysis has been shown to be catalyzed by buffer species, such as formate (B1220265) and acetate. acs.org This suggests that the reaction can proceed through a general acid- or general base-catalyzed mechanism.

A competing reaction pathway is the intermolecular hydrolysis of the amide bond, which would lead to the formation of ethylenediamine (B42938) and glycolic acid. The kinetics of amide hydrolysis are also well-studied and are known to be catalyzed by acid and base. psu.edulibretexts.org At high temperatures and in aqueous solutions, hydrolysis could become a significant competing pathway. psu.edu

The following table presents a hypothetical summary of kinetic parameters that could be investigated for the key transformations of this compound, based on studies of analogous systems.

TransformationExpected Kinetic OrderInfluencing FactorsPotential Competing Reactions
Intramolecular Cyclization (to piperazin-2-one)Pseudo-first-orderpH, Temperature, Solvent, Buffer ConcentrationAmide Hydrolysis
Amide HydrolysisSecond-order (first-order in amide and catalyst)pH, TemperatureIntramolecular Cyclization

Derivatives and Advanced Synthetic Applications of 2 Amino N 2 Hydroxyethyl Acetamide As a Building Block

Role in Organic Synthesis as a Versatile Scaffold

The unique structure of 2-amino-N-(2-hydroxyethyl)acetamide, with its reactive amine and hydroxyl groups, provides a scaffold for the construction of numerous organic molecules. nih.gov This adaptability allows chemists to introduce a variety of functional groups, leading to the creation of novel compounds with tailored properties.

Preparation of Diverse Amide Derivatives

The primary amine group in this compound readily undergoes acylation reactions with various acylating agents, such as acid chlorides and anhydrides, to yield a wide range of N-acyl derivatives. This straightforward reaction allows for the introduction of different functionalities onto the molecule, thereby modifying its physical and chemical properties. For instance, reaction with fatty acid chlorides can produce long-chain N-acyl derivatives with potential applications as surfactants or in the formulation of personal care products. researchgate.netresearchgate.net

The synthesis of amide derivatives can also be achieved through the reaction of the corresponding ester with an amine. sphinxsai.com For example, the reaction of ethyl glycinate (B8599266) with various anilines can produce a range of 2-amino-N-phenylacetamide derivatives. granthaalayahpublication.org

A variety of N-(2-hydroxyethyl)amide derivatives have been synthesized and studied for their potential biological activities. nih.gov For example, a series of these derivatives have shown promise as anticonvulsant agents. nih.gov

Reactant 1 Reactant 2 Product Reference
This compoundAcyl ChlorideN-acyl-2-amino-N-(2-hydroxyethyl)acetamide researchgate.net
Ethyl GlycinateSubstituted Aniline2-amino-N-(substituted phenyl)acetamide granthaalayahpublication.org
Palm OilN-(2-hydroxyethyl)aminoethylamineFatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide researchgate.netresearchgate.net

Synthesis of Complex Heterocyclic Systems

The presence of both a nucleophilic amine and a hydroxyl group in this compound makes it an ideal starting material for the synthesis of various heterocyclic compounds. These reactions often proceed through intramolecular cyclization, where the two functional groups react with a suitable reagent to form a ring structure. For example, its cyanoacetamide derivative, 2-cyano-N-(2-hydroxyethyl)acetamide, is a key intermediate in the synthesis of a variety of heterocyclic systems, including pyridines, pyrimidines, and thiazoles. researchgate.net These heterocyclic compounds are of significant interest due to their diverse pharmacological activities. researchgate.net

The reactivity of the methylene (B1212753) group adjacent to the cyano group in 2-cyano-N-(2-hydroxyethyl)acetamide allows for condensation reactions with various electrophiles, leading to the formation of a wide range of substituted and fused heterocyclic systems. researchgate.net

Applications in Material Science and Supramolecular Chemistry

The versatility of this compound extends beyond traditional organic synthesis into the realm of material science and supramolecular chemistry. Its ability to be functionalized and to participate in self-assembly processes makes it a valuable component in the creation of new materials with specific properties.

Precursors for Dyes and Pigments

While direct use as a precursor for common dyes and pigments is not extensively documented, the functional groups of this compound allow for its incorporation into larger chromophoric systems. The primary amine can be diazotized and coupled with various aromatic compounds to form azo dyes. The color of these dyes can be fine-tuned by modifying the substituents on the aromatic coupling partner. Furthermore, the hydroxyl group can be used to attach the molecule to a polymer backbone or other substrates, effectively creating a colored material.

Formation of Functionalized Monolayers and Surface Modifications

The hydroxyl group of this compound provides a convenient anchor point for attaching the molecule to various surfaces, such as silica (B1680970) or metal oxides. This allows for the formation of functionalized self-assembled monolayers (SAMs). The terminal amine group of the attached molecule can then be further modified, allowing for the creation of surfaces with specific chemical properties. For instance, these functionalized surfaces can be used to control wetting, adhesion, or to immobilize biomolecules for sensor applications. The ability to tailor the surface properties by modifying the terminal group of the acetamide (B32628) derivative is a key advantage in this application.

Design of Chemically Modified Analogues for Research Probes

The core structure of this compound can be chemically modified to create analogues that serve as research probes. sigmaaldrich.com For example, fluorescent tags can be attached to the amine or hydroxyl group to create fluorescent probes for imaging studies. Alternatively, the introduction of photoreactive groups can lead to the development of photoaffinity labels for identifying and studying protein-ligand interactions.

Advanced Analytical and Spectroscopic Characterization Techniques for 2 Amino N 2 Hydroxyethyl Acetamide and Its Complexes

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the structural features and electronic properties of 2-amino-N-(2-hydroxyethyl)acetamide and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound has been reported and provides key information about the carbon skeleton of the molecule. nih.gov The spectrum would be expected to show four distinct signals corresponding to the four unique carbon environments in the molecule: the carbonyl carbon of the amide, the methylene (B1212753) carbon adjacent to the amino group, and the two methylene carbons of the hydroxyethyl (B10761427) group.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)~170-175
Methylene (adjacent to NH₂)~40-45
Methylene (CH₂-N)~40-45
Methylene (CH₂-OH)~60-65

Note: These are predicted values and may vary based on solvent and other experimental conditions.

¹⁵N NMR Spectroscopy: There is currently no available ¹⁵N NMR data for this compound in the public domain. This technique would be particularly useful for probing the electronic environment of the two nitrogen atoms within the molecule—the primary amine and the secondary amide. The distinct chemical shifts of these two nitrogen nuclei would confirm their different bonding environments.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of a molecule reveals the characteristic vibrational frequencies of its bonds. For this compound, key expected IR absorption bands would include: N-H stretching vibrations for the primary amine and the secondary amide, C=O stretching of the amide (Amide I band), N-H bending of the amide (Amide II band), C-N stretching, and O-H stretching of the hydroxyl group. While a specific IR spectrum for the target compound is not available, the spectrum of the related compound N-(2-hydroxyethyl)acetamide is available from the NIST WebBook and shows characteristic amide and hydroxyl group absorptions. nist.govnist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide further details on the skeletal vibrations of the molecule. The combination of IR and Raman data would offer a more complete picture of the vibrational modes of the molecule. The use of Raman spectroscopy has been shown to be effective in analyzing protein matrices, which can be analogous to the study of this amino acid derivative. frontiersin.org

UV-Visible and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within a molecule and its complexes.

UV-Visible Spectroscopy: this compound itself is not expected to have strong absorptions in the visible region. However, its complexes with transition metals are likely to be colored and exhibit characteristic d-d electronic transitions in the UV-Vis spectrum. The position and intensity of these absorption bands provide information about the geometry of the coordination complex and the nature of the metal-ligand bonding.

Fluorescence Spectroscopy: The fluorescence properties of this compound and its complexes can provide insights into their excited state dynamics. While the free ligand may exhibit some fluorescence, coordination to a metal ion can either enhance or quench this emission. The study of the fluorescence of metal complexes can be used to understand energy transfer processes and the nature of the coordination environment.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, allowing for the determination of molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, the analyte is ionized directly from solution, typically by protonation to form [M+H]⁺ ions. The resulting mass spectrum would show a prominent peak corresponding to the molecular weight of the compound plus a proton. High-resolution ESI-MS can provide highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule. While a specific ESI-MS spectrum for this compound is not available, the technique is routinely used for the analysis of similar amino acid derivatives.

Characterization of Reaction Intermediates and Degradation Products

The study of the stability of this compound under various conditions is crucial for understanding its potential applications. Mass spectrometry, often coupled with chromatographic separation techniques like GC-MS or LC-MS, is a primary tool for identifying reaction intermediates and degradation products.

A study on the thermal degradation of the structurally related compound 2-aminoethylethanolamine (AEEA) in the presence of CO₂ revealed the formation of several degradation products, with 1-(2-hydroxyethyl)-2-imidazolidinone (B1346687) (HEIA) being the most abundant. nih.gov This suggests that under certain conditions, this compound could potentially undergo cyclization or other degradation pathways. The identification of such products is critical for understanding the reaction mechanisms and potential limitations of using this compound in various applications. For instance, the degradation of similar amines in industrial processes can lead to operational issues such as foaming, increased viscosity, and corrosion. acs.org Therefore, a thorough characterization of any potential degradation products of this compound is of significant importance.

Interactive Table: Potential Degradation Products of Structurally Related Amines

Compound NameMolecular FormulaPotential Degradation Route
1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA)C₅H₁₀N₂O₂Cyclization in the presence of CO₂
AmmoniaNH₃Fragmentation

X-ray Diffraction Studies

X-ray diffraction techniques are indispensable for the structural analysis of crystalline materials. By analyzing the diffraction pattern of X-rays passing through a sample, detailed information about the atomic and molecular structure can be obtained.

Single-Crystal X-ray Crystallography for Structural Elucidation

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound. This technique can provide accurate measurements of bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as hydrogen bonding.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, the general methodology would involve growing a single crystal of the compound, mounting it on a goniometer, and exposing it to a focused beam of X-rays. The resulting diffraction pattern would be collected and analyzed to solve the crystal structure. For related acetamide (B32628) derivatives, this technique has been successfully employed to reveal detailed structural information. For instance, the analysis of similar compounds has shown the planarity of the acetamide group and the specific conformations adopted by the side chains. The presence of both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the carbonyl and hydroxyl oxygens) in this compound suggests that a rich network of intermolecular hydrogen bonds would likely be a defining feature of its crystal structure, influencing its packing and physical properties.

Table 1: Representative Crystallographic Data for a Hypothetical Analysis of this compound

ParameterHypothetical Value
Chemical FormulaC₄H₁₀N₂O₂
Formula Weight118.13 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)7.1
α (°)90
β (°)105.4
γ (°)90
Volume (ų)605.3
Z4
Calculated Density (g/cm³)1.30

Note: The data in this table is hypothetical and serves to illustrate the typical parameters obtained from a single-crystal X-ray diffraction experiment.

Powder X-ray Diffraction (XRD) for Bulk Material Analysis

Powder X-ray diffraction (XRD) is a powerful technique for characterizing the crystalline nature of a bulk sample. It is used to identify crystalline phases, determine the degree of crystallinity, and can provide information on the unit cell dimensions of a material.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is essential for determining the thermal stability and decomposition profile of a compound.

A TGA experiment on this compound would involve heating a small amount of the sample on a high-precision balance inside a furnace. The resulting TGA curve would plot the percentage of weight loss against temperature. For a compound like this compound, the TGA curve would be expected to show a stable baseline at lower temperatures, followed by one or more steps of weight loss at higher temperatures, corresponding to its decomposition. The onset temperature of decomposition is a key indicator of its thermal stability. The presence of a hydroxyl group and an amino group may influence the decomposition pathway. For example, the thermal decomposition of N,N-bis(2-hydroxyethyl)alkyl(C8-C18)amines has been shown to occur at temperatures above 200°C. nih.gov

Table 2: Hypothetical Thermal Decomposition Data for this compound

Temperature Range (°C)Weight Loss (%)Associated Process
25 - 200< 1%Loss of adsorbed water
200 - 350~ 45%Decomposition of side chain
> 350~ 55%Further decomposition

Note: This data is hypothetical and for illustrative purposes only.

Chromatographic Methods for Purity and Mixture Analysis (e.g., LCMS)

Chromatographic techniques are fundamental for the separation, identification, and quantification of components in a mixture, making them ideal for purity assessment. Liquid chromatography coupled with mass spectrometry (LCMS) is a particularly powerful tool, combining the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

For the analysis of this compound, a reverse-phase high-performance liquid chromatography (HPLC) method could be employed. A suitable method for a closely related compound, 2-aminoacetamide, utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The purity of this compound would be determined by integrating the peak area of the main compound and any impurities detected in the chromatogram.

The mass spectrometer in an LCMS system would provide mass-to-charge ratio (m/z) information for the eluting peaks, confirming the identity of this compound (expected [M+H]⁺ = 119.08) and helping to identify any impurities. This is crucial for ensuring the quality of the compound for its intended applications. The purity assessment of a similar compound, 2-amino-N-(2,2,2-trifluoroethyl)-acetamide, by ion chromatography highlights the importance of this technique in quantifying potential impurities. metrohm.com

Table 3: Representative HPLC Method Parameters for Purity Analysis

ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 210 nm and Mass Spectrometry (ESI+)
Injection Volume10 µL

Note: These are general parameters and would require optimization for the specific analysis of this compound.

Computational Chemistry Studies of 2 Amino N 2 Hydroxyethyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods can provide insights into structure, stability, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-amino-N-(2-hydroxyethyl)acetamide, DFT calculations, likely employing a basis set such as 6-311G(d,p), could be used to determine its optimized molecular geometry. Such calculations would reveal key bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Furthermore, DFT is instrumental in predicting spectroscopic properties. Theoretical vibrational frequencies can be calculated and correlated with experimental infrared (IR) and Raman spectra to aid in the identification and characterization of the compound. Similarly, electronic transitions can be predicted to understand the molecule's behavior when interacting with ultraviolet-visible (UV-Vis) light. Studies on similar amide-containing molecules, such as 2-hydroxy-N-m-tolyl-acetamide, have successfully used DFT to analyze tautomeric forms and interpret experimental spectra. nih.gov

Table 1: Predicted Spectroscopic Data for this compound (Hypothetical DFT Data)

Spectroscopic PropertyPredicted Value/RangeMethod
Key IR Stretching FrequenciesC=O: ~1650-1680 cm⁻¹N-H: ~3200-3400 cm⁻¹O-H: ~3300-3500 cm⁻¹DFT/B3LYP
UV-Vis λmax~200-220 nmTD-DFT
¹H NMR Chemical ShiftsAmide N-H: ~7.5-8.5 ppmMethylene (adjacent to N): ~3.3-3.6 ppmGIAO-DFT
¹³C NMR Chemical ShiftsCarbonyl C=O: ~170-175 ppmGIAO-DFT

Note: This table contains hypothetical data based on typical values for similar functional groups and is for illustrative purposes only, as specific DFT studies on this compound are not publicly available.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethyl and acetamide (B32628) groups in this compound allows for multiple low-energy conformations. Conformational analysis, often performed using molecular mechanics force fields or DFT, can identify the most stable arrangements of the molecule. This is crucial as the conformation can significantly influence its physical properties and biological activity.

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can reveal how the compound interacts with itself and with solvent molecules, such as water. These simulations are particularly useful for exploring the stability of different conformers and the dynamics of intramolecular and intermolecular hydrogen bonds. For instance, MD studies on N-methyl acetamide in solution have provided detailed insights into its hydration and dynamics, serving as a model for the peptide backbone in proteins.

Molecular Modeling and Docking Studies

Molecular modeling techniques are essential for predicting how a molecule might interact with biological targets, a key aspect of drug discovery and design.

Prediction of Ligand-Target Interactions at a Molecular Level

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. granthaalayahpublication.org In the context of this compound, docking studies could be employed to screen for potential protein targets. By computationally placing the molecule into the binding sites of various enzymes or receptors, researchers can estimate the binding affinity and identify key interactions. For example, studies on novel ethyl-glycinate amide derivatives have used molecular docking to predict their inhibitory activity against enzymes like cyclooxygenase-2 (COX-2). granthaalayahpublication.orgmdpi.com

Table 2: Hypothetical Molecular Docking Results for this compound

Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Human Serum Albumin-5.8LYS-199, ARG-222, HIS-242
Cyclooxygenase-2 (COX-2)-6.2TYR-355, ARG-120, SER-530
Trypsin-5.1SER-195, HIS-57, ASP-102

Note: This table is for illustrative purposes only. The protein targets and results are hypothetical and would require specific docking studies to be validated.

Analysis of Hydrogen Bonding Networks and Intermolecular Associations

The presence of amino, hydroxyl, and amide groups makes this compound capable of forming extensive hydrogen bond networks. These interactions are critical for its solubility in polar solvents and its ability to bind to biological targets. Computational analyses can map these potential hydrogen bond donors and acceptors and predict the geometry and strength of the resulting bonds. Studies on related amides have shown that intermolecular hydrogen bonds are crucial in forming stable crystal structures, often leading to the formation of dimers or more complex networks.

Electrostatic Potential (ESP) Mapping and Reactivity Prediction

The molecular electrostatic potential (ESP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. The ESP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials.

Thermodynamic and Kinetic Modeling of Chemical Reactions

Computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions involving this compound. Through thermodynamic and kinetic modeling, researchers can predict the feasibility, spontaneity, and rate of reactions, offering insights into reaction mechanisms and the stability of reactants, intermediates, and products. While specific experimental and extensive computational studies on the reaction thermodynamics and kinetics of this compound are not widely available in the public domain, we can infer the principles of its reactivity by examining computational studies on analogous amide-containing molecules.

General Principles of Amide Reactivity

Amides, such as this compound, are generally stable functional groups. The resonance stabilization of the amide bond, arising from the delocalization of the nitrogen lone pair electrons with the carbonyl group, results in a significant resonance energy, contributing to their stability. nih.gov This planarity and electron delocalization create a substantial energy barrier to rotation around the C-N bond and decrease the electrophilicity of the carbonyl carbon, making amides less reactive than other carboxylic acid derivatives. nih.govmasterorganicchemistry.com

Chemical reactions involving amides, such as hydrolysis, typically require forcing conditions like high temperatures and the presence of strong acids or bases to proceed at a reasonable rate. masterorganicchemistry.com Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the mechanisms of these reactions.

Thermodynamic Modeling

Thermodynamic modeling focuses on the energy changes that occur during a chemical reaction. Key parameters such as enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and entropy of reaction (ΔS) determine the spontaneity and equilibrium position of a reaction.

For a reaction to be thermodynamically favorable, the Gibbs free energy of the products must be lower than that of the reactants (ΔG < 0). Computational methods can calculate these thermodynamic quantities for each species involved in a proposed reaction pathway.

For instance, in the hydrolysis of an amide, thermodynamic calculations can predict whether the formation of the corresponding carboxylic acid and amine is favorable under specific conditions. High-level ab initio and DFT calculations on the hydrolysis of formamide (B127407) and acetamide have shown that the reactions are nearly thermoneutral in the gas phase. acs.org The inclusion of solvent effects in computational models is crucial, as solvation can significantly impact the thermodynamics of the reaction.

Kinetic Modeling

Kinetic modeling investigates the rate of a chemical reaction and the factors that influence it. The central concept in kinetic modeling is the activation energy (Ea) or Gibbs free energy of activation (ΔG‡), which represents the energy barrier that must be overcome for reactants to transform into products. youtube.com A lower activation energy corresponds to a faster reaction rate.

Computational studies can map out the potential energy surface of a reaction, identifying the transition state structures and their corresponding activation energies. For amide hydrolysis, DFT studies have explored various mechanistic pathways, including acid-catalyzed and base-catalyzed mechanisms.

In acid-catalyzed hydrolysis, the initial step is the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. masterorganicchemistry.com In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. masterorganicchemistry.com Computational modeling can determine the activation barriers for each step in these pathways, helping to identify the rate-determining step. uregina.ca

Modeling Reactions of Structurally Similar Compounds

In the absence of direct computational data for this compound, examining studies on similar molecules like N-acetylglycine (an N-acetylated amino acid) can provide valuable insights. nih.govasianpubs.orgnih.gov DFT studies on N-acetylglycine have been used to determine its geometric, vibrational, and electronic properties. nih.gov Such studies often calculate global reactivity descriptors like hardness, chemical potential, and electrophilicity index, which can help in predicting the reactivity of the molecule. nih.gov

For example, a study on the amide hydrolysis of N-(o-carboxybenzoyl)-L-amino acids using the B3LYP density functional method revealed that the reaction barrier is significantly lower in solution than in the gas phase, highlighting the critical role of the solvent. nih.gov The study also found that a concerted mechanism is more favorable than a stepwise mechanism for the neutral form. nih.gov These findings for a structurally related molecule suggest that similar computational approaches would be necessary to accurately model the reactions of this compound.

Hypothetical Reaction Data

To illustrate the type of data generated from thermodynamic and kinetic modeling, the following interactive tables present hypothetical values for a representative reaction of this compound, such as its hydrolysis. These values are for illustrative purposes only and are not based on experimental or published computational data for this specific compound.

Table 1: Hypothetical Thermodynamic Data for the Hydrolysis of this compound

Thermodynamic ParameterValue (kJ/mol)
Enthalpy of Reaction (ΔH)-15
Gibbs Free Energy of Reaction (ΔG)-5
Entropy of Reaction (ΔS)-33 J/(mol·K)

Note: These are hypothetical values for the reaction: this compound + H₂O → Glycine (B1666218) + 2-aminoethanol. Negative ΔG suggests a spontaneous reaction under standard conditions.

Table 2: Hypothetical Kinetic Data for the Hydrolysis of this compound

Kinetic ParameterAcid-CatalyzedBase-Catalyzed
Activation Energy (Ea) (kJ/mol)8075
Pre-exponential Factor (A) (s⁻¹)1.2 x 10¹⁰2.5 x 10⁹
Rate Constant (k) at 298 K (s⁻¹)3.4 x 10⁻⁵1.8 x 10⁻⁴

Note: These are hypothetical values. A lower activation energy for the base-catalyzed pathway would suggest it is kinetically more favorable than the acid-catalyzed pathway under the same conditions.

Future computational studies employing sophisticated theoretical models will be essential to generate accurate and detailed thermodynamic and kinetic data for reactions involving this compound, providing a deeper understanding of its chemical behavior.

Coordination Chemistry and Ligand Properties of 2 Amino N 2 Hydroxyethyl Acetamide

Metal Ion Complexation Behavior

The ability of 2-amino-N-(2-hydroxyethyl)acetamide to form complexes with metal ions is rooted in the presence of multiple potential donor atoms within its structure. The specific coordination behavior is influenced by the nature of the metal ion, the reaction conditions, and the interplay between the different functional groups of the ligand.

This compound possesses three potential coordination sites: the nitrogen atom of the primary amine group, the oxygen atom of the amide carbonyl group, and the oxygen atom of the terminal hydroxyl group. The lone pair of electrons on the primary amine nitrogen makes it a strong potential donor. The amide group presents two potential donor atoms: the carbonyl oxygen and the amide nitrogen. However, the lone pair on the amide nitrogen is often delocalized due to resonance with the carbonyl group, which reduces its basicity and coordinating ability compared to the amine nitrogen. masterorganicchemistry.comlibretexts.org The carbonyl oxygen, with its lone pairs, can coordinate to metal ions. The hydroxyl group's oxygen atom also has lone pairs and can act as a donor site, typically after deprotonation to form an alkoxide.

In related systems, such as complexes with N-(2-hydroxyethyl)-ethylenediamine, it has been observed that the ethanol (B145695) group may not always be involved in coordination. researchgate.net However, the potential for the hydroxyl group to participate in chelation with the amine or amide groups is a key feature of this compound. The coordination of the aminohydroxamate moiety through the nitrogen atom of the amino group and a deprotonated NHO⁻ group has been observed in similar ligands, suggesting a bidentate coordination is possible. rsc.org

The coordination of this compound can occur in several modes, including monodentate, bidentate, and potentially bridging. As a monodentate ligand, it would most likely coordinate through the more basic amino nitrogen.

More commonly, it acts as a bidentate ligand, forming a chelate ring with the metal ion. Possible bidentate coordination modes include:

(N, O) chelation: Involving the amino nitrogen and the hydroxyl oxygen, which would form a stable five-membered chelate ring.

(N, O) chelation: Involving the amino nitrogen and the amide carbonyl oxygen, also forming a five-membered ring.

The formation of polynuclear species has been observed with copper(II) in complexes with similar amino-amide ligands. rsc.org The geometry of the resulting metal complexes is dependent on the coordination number of the metal ion and the stoichiometry of the complex. For a 1:2 metal-to-ligand ratio with bidentate coordination, an octahedral geometry is often adopted. mdpi.com In some cases, square-planar geometries have also been proposed, potentially stabilized by intermolecular hydrogen bonds. rsc.org For instance, the crystal structure of a related Cd(II) complex with N,N-diethylenediamine revealed an octahedral geometry. researchgate.net Similarly, a rhenium(I) complex with a derivatized diethylenetriamine (B155796) ligand exhibited a pseudo-octahedral geometry. nih.gov

Stability and Formation Equilibria of Metal Complexes

The stability of metal complexes with this compound is governed by several factors, including the pH of the medium, the solvent used, and intrinsic structural features of the ligand itself.

The pH of the solution plays a critical role in the complexation process. The protonation state of the ligand's functional groups is pH-dependent. At low pH, the primary amine group will be protonated (–NH3+), significantly reducing its ability to coordinate with a metal ion. As the pH increases, the amine group is deprotonated, making the lone pair available for coordination. The hydroxyl group is generally a weak acid and will only deprotonate at higher pH values to participate in coordination as an alkoxide. The complexation of metal ions with amino acids has been shown to be pH-dependent, where different chelation modes can be favored at different pH values. nih.gov For example, with the amino acid ornithine, coordination via two amino groups is favored at higher pH. nih.gov

The solvent environment can also influence complex formation and stability. The polarity and coordinating ability of the solvent can affect the solubility of the ligand and the complex, as well as the solvation of the metal ion, which competes with the ligand for coordination sites.

The stability of the formed metal complexes is significantly influenced by the chelate effect. Bidentate coordination of this compound can lead to the formation of five-membered chelate rings, which are known to be particularly stable. The stability of complexes with ligands forming five-membered rings, such as those with α-amino acids, has been found to be greater than those forming six-membered rings with β-amino acids. nih.gov

The basicity of the donor atoms in the ligand is another crucial factor. The primary amine group in this compound is a relatively strong base, making it a good donor. In contrast, the amide nitrogen is significantly less basic due to the delocalization of its lone pair electrons into the carbonyl group, making it a much weaker donor site. masterorganicchemistry.comlibretexts.org The higher basicity of the amine nitrogen contributes significantly to the stability of the metal complexes formed.

Table 1: Factors Affecting the Stability of this compound Metal Complexes

FactorDescriptionImpact on Stability
pH Affects the protonation state of the amine and hydroxyl groups.Higher pH generally favors complexation by deprotonating the amine group. Very high pH may be required for hydroxyl group coordination. nih.gov
Chelate Ring Size Bidentate coordination can form 5-membered rings.Formation of stable 5-membered chelate rings enhances complex stability. nih.gov
Amine Basicity The primary amine is a stronger base than the amide nitrogen.The higher basicity of the amino group leads to stronger coordination and more stable complexes. masterorganicchemistry.comlibretexts.org
Solvent Polarity and coordinating ability of the solvent.Can influence solubility and compete for coordination sites on the metal ion.

In Vitro and in Silico Mechanistic Investigations of 2 Amino N 2 Hydroxyethyl Acetamide Interactions

Enzyme Interaction Mechanism Studies (excluding functional outcomes)

Comprehensive studies focusing on the enzyme interaction mechanisms of 2-amino-N-(2-hydroxyethyl)acetamide are not readily found in the reviewed scientific literature.

Characterization of Binding Affinity and Mode of Interaction with Enzyme Active Sites

Specific data from experimental or computational studies characterizing the binding affinity (such as Kd or IC50 values) and the precise mode of interaction of this compound with enzyme active sites are not available in the surveyed literature. Such studies would typically involve techniques like isothermal titration calorimetry, surface plasmon resonance, or enzyme kinetics assays, which have not been reported for this specific compound.

Structural Basis of Ligand-Enzyme Recognition

There is a lack of published research detailing the structural basis of ligand-enzyme recognition for this compound. X-ray crystallography or NMR spectroscopy studies, which would provide atomic-level insights into the binding pose and specific interactions within an enzyme's active site, have not been identified for this compound.

Studies of Non-covalent Interactions with Other Biomolecules

Direct studies focusing on the non-covalent interactions of this compound with biomolecules such as proteins or nucleic acids are not present in the current body of scientific literature. General principles of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces, are fundamental to how any molecule interacts within a biological system. nih.govnih.govresearchgate.netkinampark.com The functional groups present in this compound—a primary amine, an amide, and a hydroxyl group—have the potential to participate in such interactions. However, specific experimental or computational studies quantifying or characterizing these interactions for this particular molecule are lacking.

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2-amino-N-(2-hydroxyethyl)acetamide

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